molecular formula C25H25ClN2O2 B2618950 4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide CAS No. 477863-17-5

4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide

Cat. No.: B2618950
CAS No.: 477863-17-5
M. Wt: 420.94
InChI Key: IODNEIVSINDULT-JVWAILMASA-N
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Description

4-(tert-butyl)-N’-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide is a synthetic organic compound. It is characterized by the presence of a tert-butyl group, a chlorobenzyl group, and a benzenecarbohydrazide moiety. This compound may be of interest in various fields of research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N’-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide typically involves the following steps:

    Formation of the hydrazide: This step involves the reaction of a benzoic acid derivative with hydrazine to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired carbohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N’-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(tert-butyl)-N’-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible therapeutic applications, though this would require extensive research and validation.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzenecarbohydrazides or derivatives with different substituents. Examples include:

  • 4-(tert-butyl)-N’-((E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide
  • 4-(tert-butyl)-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide

Uniqueness

The uniqueness of 4-(tert-butyl)-N’-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide lies in its specific structural features, such as the position of the chlorobenzyl group and the presence of the tert-butyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-tert-butyl-N-[(E)-[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O2/c1-25(2,3)21-11-9-20(10-12-21)24(29)28-27-16-18-7-13-23(14-8-18)30-17-19-5-4-6-22(26)15-19/h4-16H,17H2,1-3H3,(H,28,29)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNEIVSINDULT-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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